molecular formula C10H14O B13811926 (1S,2S,3S,4R)-2,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde

(1S,2S,3S,4R)-2,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde

Cat. No.: B13811926
M. Wt: 150.22 g/mol
InChI Key: MWIMNADEOQZXBT-QEYWKRMJSA-N
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Description

(1S,2S,3S,4R)-2,3-dimethylbicyclo[221]hept-5-ene-2-carbaldehyde is a bicyclic organic compound characterized by its unique structure, which includes two methyl groups and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,3S,4R)-2,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic structures. The reaction between a diene and a dienophile under controlled conditions yields the desired bicyclic compound. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1S,2S,3S,4R)-2,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Grignard reagents in anhydrous ether.

Major Products

    Oxidation: 2,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid.

    Reduction: 2,3-dimethylbicyclo[2.2.1]hept-5-ene-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1S,2S,3S,4R)-2,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,2S,3S,4R)-2,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R,3R,4S)-2,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde: A stereoisomer with different spatial arrangement of atoms.

    2,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid: An oxidized derivative.

    2,3-dimethylbicyclo[2.2.1]hept-5-ene-2-methanol: A reduced derivative.

Uniqueness

The unique stereochemistry of (1S,2S,3S,4R)-2,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde contributes to its distinct chemical and biological properties. Its specific configuration allows for selective interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

(1S,2S,3S,4R)-2,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde

InChI

InChI=1S/C10H14O/c1-7-8-3-4-9(5-8)10(7,2)6-11/h3-4,6-9H,5H2,1-2H3/t7-,8-,9+,10-/m0/s1

InChI Key

MWIMNADEOQZXBT-QEYWKRMJSA-N

Isomeric SMILES

C[C@H]1[C@@H]2C[C@H]([C@@]1(C)C=O)C=C2

Canonical SMILES

CC1C2CC(C1(C)C=O)C=C2

Origin of Product

United States

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